molecular formula C20H33NO2 B5011616 4-[4-[2,6-Di(propan-2-yl)phenoxy]butyl]morpholine

4-[4-[2,6-Di(propan-2-yl)phenoxy]butyl]morpholine

Cat. No.: B5011616
M. Wt: 319.5 g/mol
InChI Key: LGIMWWURRFBDCZ-UHFFFAOYSA-N
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Description

4-[4-[2,6-Di(propan-2-yl)phenoxy]butyl]morpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring and a phenoxy group substituted with isopropyl groups

Properties

IUPAC Name

4-[4-[2,6-di(propan-2-yl)phenoxy]butyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO2/c1-16(2)18-8-7-9-19(17(3)4)20(18)23-13-6-5-10-21-11-14-22-15-12-21/h7-9,16-17H,5-6,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIMWWURRFBDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OCCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[2,6-Di(propan-2-yl)phenoxy]butyl]morpholine typically involves the reaction of 2,6-di(propan-2-yl)phenol with butyl bromide to form 4-[2,6-di(propan-2-yl)phenoxy]butane. This intermediate is then reacted with morpholine under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-[4-[2,6-Di(propan-2-yl)phenoxy]butyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-[2,6-Di(propan-2-yl)phenoxy]butyl]morpholine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-[2,6-Di(propan-2-yl)phenoxy]butyl]morpholine involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-[2,6-Di(propan-2-yl)phenoxy]butyl]morpholine is unique due to its combination of a morpholine ring and a phenoxy group with isopropyl substitutions. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

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